Ethylmethyl-D3-amine

Vue d'ensemble

Description

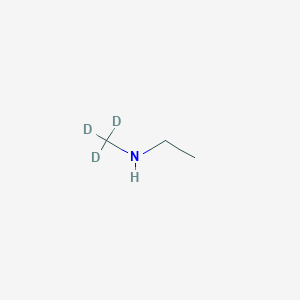

Ethylmethyl-D3-amine is a deuterated amine compound with the molecular formula C3H6D3N. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethylmethyl-D3-amine can be synthesized through several methods. One common approach involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-D3. This intermediate is then reduced in an inert solvent to produce methyl-D3-amine, which can be further reacted with ethylating agents to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of high-purity deuterium oxide and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Ethylmethyl-D3-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced .

Applications De Recherche Scientifique

Synthesis of Ethylmethyl-D3-amine

The synthesis of this compound typically involves the reaction of deuterated precursors with amines. Various methods have been developed to produce this compound efficiently and economically. Key steps include:

- Deuteration : The incorporation of deuterium into the methyl group can be achieved through reactions involving deuterated nitromethane or other deuterated intermediates.

- Amine Formation : The final product is synthesized by reducing the deuterated nitromethane in the presence of suitable catalysts such as zinc or nickel, followed by treatment with acids to form the corresponding amine salts .

Scientific Research Applications

This compound has several notable applications in scientific research:

- Tracer Studies : Due to its deuterated nature, this compound is employed as a tracer in metabolic studies. Its unique isotopic signature allows researchers to track its pathways and interactions within biological systems.

- Pharmaceutical Development : The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its deuterated form can enhance the pharmacokinetic properties of drug candidates by improving their stability and bioavailability .

- Analytical Chemistry : this compound is used in mass spectrometry and NMR spectroscopy for structural elucidation and quantification of compounds due to its distinct isotopic labeling .

Case Study 1: Tracer Studies in Metabolism

A study conducted on the metabolic pathways of this compound demonstrated its utility as a tracer in understanding nitrogen metabolism in mammals. By administering the compound to test subjects, researchers were able to track its incorporation into amino acids and other nitrogenous compounds, providing insights into metabolic fluxes.

Case Study 2: Pharmaceutical Synthesis

In a pharmaceutical development project, this compound was utilized to synthesize a novel class of kinase inhibitors. The deuterated compound improved the stability of the drug candidate during preclinical trials, leading to enhanced efficacy in inhibiting tumor growth in xenograft models .

Mécanisme D'action

The mechanism of action of ethylmethyl-D3-amine involves its interaction with molecular targets and pathways specific to its application. In biological systems, the deuterium atoms in the compound can influence enzyme-substrate interactions and metabolic processes, leading to altered reaction kinetics and stability. This makes this compound a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl-D3-amine: A simpler deuterated amine with similar properties but lacking the ethyl group.

Dimethyl-D6-amine: Another deuterated amine with two methyl groups, offering different reactivity and stability profiles.

Ethylamine: The non-deuterated counterpart of ethylmethyl-D3-amine, commonly used in various chemical reactions

Uniqueness

This compound stands out due to its specific deuterium labeling, which provides unique advantages in stability and reaction kinetics. This makes it particularly useful in applications requiring precise isotopic labeling and enhanced performance, such as advanced analytical techniques and pharmaceutical research .

Activité Biologique

Ethylmethyl-D3-amine, a derivative of dimethylamine, is a member of the dialkylamine class of compounds. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and synthetic methodologies. The information is synthesized from various research articles, patents, and chemical databases to provide a comprehensive overview.

This compound is characterized by its strong basicity and solubility in water, making it a versatile compound in medicinal chemistry. Its chemical formula is , and it belongs to the category of organonitrogen compounds. The compound's structure consists of two alkyl groups attached to an amino nitrogen, which is typical for dialkylamines .

Pharmacological Activities

This compound exhibits a diverse range of biological activities:

- Antimicrobial Activity : Like many DMA derivatives, this compound has shown potential antimicrobial properties, making it a candidate for treating bacterial infections .

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, they may affect MEK and ERK pathways, which are crucial for cancer cell proliferation .

- Analgesic Effects : Some studies have suggested that dimethylamine derivatives can exhibit analgesic effects, providing pain relief through various mechanisms .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Alkylation Reactions : These reactions typically involve the alkylation of ammonia or primary amines with appropriate alkyl halides.

- Deuterated Precursors : Recent advancements have introduced methods utilizing deuterated methyl amine to enhance the synthesis process while ensuring isotopic labeling for research purposes .

- Combinatorial Chemistry : This approach allows for the rapid synthesis of multiple analogs to evaluate their biological activity efficiently .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Study on Antimicrobial Activity : A recent investigation demonstrated that this compound derivatives showed significant inhibition against various bacterial strains, indicating their potential as new antimicrobial agents .

- Cancer Treatment Research : Another study focused on the inhibition of cancer cell lines using this compound derivatives. Results indicated a marked decrease in cell viability in treated groups compared to controls, suggesting effective anticancer properties .

Data Summary

| Property | Description |

|---|---|

| Chemical Formula | |

| Solubility | Soluble in water |

| Basicity | Strong basic compound (high pKa) |

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Activity | Inhibits MEK/ERK pathways; reduces cell viability |

| Analgesic Effects | Potential pain relief properties |

Propriétés

IUPAC Name |

N-(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.